Research suggests that BRL-15572 acts as a selective antagonist for the serotonin receptor subtype 5-HT1D. This means it binds to the 5-HT1D receptor and prevents the natural signaling molecule, serotonin, from binding and exerting its effects. Studies have shown BRL-15572 to exhibit 60-fold selectivity for 5-HT1D over the closely related 5-HT1B receptor, indicating a potentially targeted approach. [Source: European Molecular Biology Laboratory-EBI ]
Due to its selective 5-HT1D antagonism, BRL-15572 has been explored for its potential role in treating various conditions associated with 5-HT1D receptor activity. Some potential applications include:
BRL-15572 is a selective antagonist for the serotonin receptor subtype 5-HT1D, exhibiting approximately 60 times greater selectivity for this receptor over the closely related 5-HT1B subtype. This compound is significant in pharmacology because most traditional ligands for these receptors tend to bind to both subtypes with similar affinities. The development of BRL-15572 allows researchers to investigate the distinct roles of the 5-HT1D receptor, particularly its involvement in modulating neurotransmitter release and regulating cerebral blood pressure, which are crucial in understanding migraine pathophysiology .
BRL-15572 has been studied primarily for its biological activity as a selective antagonist of the 5-HT1D serotonin receptor. This receptor plays a critical role in neurotransmitter regulation, particularly glutamate, which is essential for normal brain function. The antagonist properties of BRL-15572 help elucidate the receptor's role in various physiological processes, including its effects on migraine headaches and other neurological conditions .
The synthesis of BRL-15572 involves multi-step organic synthesis techniques typical for complex organic molecules. While specific synthetic pathways are not detailed in the available literature, it generally includes:
Detailed synthetic routes would require access to proprietary methods or specific academic publications focused on its synthesis.
BRL-15572 is primarily utilized in research settings to study the function of the 5-HT1D receptor. Its applications include:
Due to its selectivity, BRL-15572 serves as a valuable tool for differentiating between the functions of 5-HT1D and 5-HT1B receptors in various biological contexts .
Studies involving BRL-15572 have demonstrated its ability to selectively inhibit the 5-HT1D receptor without significantly affecting other serotonin receptors. This selectivity has facilitated research into how this receptor influences neurotransmitter release and cerebral blood flow regulation. Interaction studies often involve comparing the effects of BRL-15572 with other receptor ligands to assess its unique pharmacological profile .
Several compounds share structural or functional similarities with BRL-15572, particularly regarding their action on serotonin receptors. Here are some notable examples:
Compound Name | Receptor Target | Selectivity | Unique Features |
---|---|---|---|
SB-216641 | 5-HT1B | Moderate | Non-selective; used for comparative studies |
LY293558 | 5-HT1D | High | Similar antagonist properties; less selective than BRL-15572 |
GR55562 | 5-HT1B/5-HT1D | Moderate | Dual-action; less specificity compared to BRL-15572 |
WAY100635 | 5-HT1A | High | Selective for another serotonin receptor subtype |
BRL-15572 stands out due to its high selectivity for the 5-HT1D receptor, making it an essential compound for dissecting the unique roles of serotonin receptor subtypes in pharmacological research .
Property | Value |
---|---|
Molecular Formula | C25H27ClN2O (free base) |
Molecular Weight | 406.95 g/mol (free base) |
CAS Number | 734517-40-9 (free base) |
IUPAC Name | 3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol |
SMILES | OC(CN1CCN(CC1)C2=CC(Cl)=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
InChI Key | QJHCTHPYUOXOGM-UHFFFAOYSA-N |
BRL-15572 contains one stereocenter at the hydroxyl-bearing carbon of the propan-2-ol moiety, rendering it a racemic mixture in most synthetic preparations. The absence of defined stereochemistry in commercial formulations suggests that both enantiomers contribute similarly to pharmacological activity.
The compound’s structure comprises three critical domains:
The chemical compound BRL-15572 carries the formal IUPAC designation 3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol [1] [8] [16]. This systematic nomenclature accurately describes the compound's molecular structure, indicating the presence of a 3-chlorophenyl group attached to a piperazine ring, which is further connected to a diphenylpropanol backbone [1] [20].
The compound is recognized by several common names and synonyms in scientific literature and databases. The primary designation BRL-15572 represents the original research code assigned during its development [2] [6]. Alternative nomenclature includes BRL 15572, BRL-15,572, and BRL15572, reflecting variations in formatting conventions across different publications and databases [1] [6] [8]. Additional systematic names encompass 3-(4-(3-Chlorophenyl)piperazin-1-yl)-1,1-diphenylpropan-2-ol and 4-(3-Chlorophenyl)-alpha-(diphenylmethyl)-1-piperazineethanol [1] [6] [8].
Name Type | Designation |
---|---|
IUPAC Name | 3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol |
Primary Code | BRL-15572 |
Alternative Formats | BRL 15572, BRL-15,572, BRL15572 |
Systematic Alternative | 3-(4-(3-Chlorophenyl)piperazin-1-yl)-1,1-diphenylpropan-2-ol |
Chemical Alternative | 4-(3-Chlorophenyl)-alpha-(diphenylmethyl)-1-piperazineethanol |
BRL-15572 belongs to the N-alkylpiperazine class of chemical compounds [1] [8]. More specifically, it is classified as an N-arylpiperazine derivative, characterized by the presence of an aryl group directly attached to the piperazine nitrogen atom [1] [8]. The compound also functions as a secondary alcohol due to the presence of a hydroxyl group attached to a carbon atom that is connected to two other carbon atoms [1] [8].
The compound is further categorized as a member of monochlorobenzenes, reflecting the presence of a single chlorine atom attached to the benzene ring within its molecular structure [1] [8]. This classification places BRL-15572 within the broader family of halogenated aromatic compounds, specifically those containing chlorine substituents [1] [8].
From a pharmacological perspective, BRL-15572 is classified as a serotonergic antagonist, specifically targeting serotonin receptor subtypes [1] [8]. The compound demonstrates selective antagonism at the human 5-hydroxytryptamine 1D receptor subtype, exhibiting approximately 60-fold selectivity over the closely related 5-hydroxytryptamine 1B receptor [2] [11] [14]. This selectivity profile distinguishes BRL-15572 from many other compounds in this therapeutic class, which typically show similar affinities for both receptor subtypes [2] [11].
Related compounds within the same chemical class include other arylpiperazine derivatives that share structural similarities with BRL-15572 [23] [25]. The piperazine scaffold serves as a privileged structure in medicinal chemistry, forming the basis for numerous compounds with activity at various neurotransmitter receptors [23] [25]. Structurally related compounds often incorporate modifications to the aryl substituents or alterations to the alkyl chain connecting to the piperazine ring [23] [25].
Classification Category | Specific Class | Key Structural Features |
---|---|---|
Primary Chemical Class | N-alkylpiperazine | Piperazine ring with alkyl substitution |
Secondary Classification | N-arylpiperazine | Aryl group attached to piperazine nitrogen |
Functional Group | Secondary alcohol | Hydroxyl group on secondary carbon |
Aromatic Classification | Monochlorobenzene | Single chlorine on benzene ring |
Pharmacological Class | Serotonergic antagonist | Selective 5-HT1D receptor antagonist |
BRL-15572 is catalogued across multiple chemical databases and registries with distinct identifier codes that facilitate its precise identification and retrieval [1] [6] [16]. The Chemical Abstracts Service Registry Number for the base compound is 193611-72-2, serving as the primary registry identifier for database searches and chemical procurement [6] [7] [13].
The PubChem database assigns Compound Identifier 3654103 to BRL-15572, providing access to comprehensive structural, physical, and biological property data [1] [8] [20]. The compound's hydrochloride salt form receives a separate PubChem Compound Identifier of 11957475, reflecting the distinct chemical entity formed through salt formation [9] [10].
The ChEMBL database, maintained by the European Bioinformatics Institute, assigns the identifier CHEMBL534232 to BRL-15572 [16] [18]. This identifier links the compound to its associated biological activity data and target information within the ChEMBL chemical database [16] [18].
The Unique Ingredient Identifier system, administered by the United States Food and Drug Administration, designates LY8CZE6XUD as the UNII code for BRL-15572 [1] [6] [8]. This identifier serves regulatory and pharmaceutical tracking purposes, ensuring consistent identification across different administrative systems [29].
Additional database identifiers include the DrugAge database entry GP00032, which catalogs BRL-15572 within the context of geroprotector research [6] [19]. The EPA DSSTox database assigns the identifier DTXSID4043983 to BRL-15572, supporting environmental and toxicological data management [1] [6] [8].
The ChEBI database, focusing on chemical entities of biological interest, assigns identifier CHEBI:64060 to BRL-15572 [6] [18]. The Guide to Pharmacology database uses the identifier GTPL10 for comprehensive pharmacological data associated with the compound [16].
Database/Registry | Identifier | Purpose |
---|---|---|
Chemical Abstracts Service | 193611-72-2 | Primary chemical registry number |
PubChem (Base compound) | 3654103 | Structural and property data |
PubChem (Hydrochloride) | 11957475 | Salt form identification |
ChEMBL | CHEMBL534232 | Biological activity database |
UNII (FDA) | LY8CZE6XUD | Regulatory identification |
DrugAge | GP00032 | Geroprotector research |
EPA DSSTox | DTXSID4043983 | Toxicological data |
ChEBI | CHEBI:64060 | Biological entities database |
Guide to Pharmacology | GTPL10 | Pharmacological data |
BRL-15572 is a synthetic organic compound that exists in multiple salt forms with distinct molecular formulas and weights. The free base form has the molecular formula C25H27ClN2O with a molecular weight of 406.95 g/mol [1] [2]. The hydrochloride salt form possesses the molecular formula C25H28Cl2N2O with a molecular weight of 443.42 g/mol [3] [4]. Additionally, the dihydrochloride salt form exhibits the molecular formula C25H29Cl3N2O with a molecular weight of 479.87 g/mol [5] [6].
The chemical identity is established through multiple Chemical Abstracts Service (CAS) numbers: 734517-40-9 for the free base form and 193611-72-2 for the hydrochloride salt forms [3] [1]. The compound is systematically named as 3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol according to International Union of Pure and Applied Chemistry (IUPAC) nomenclature [3] [1].
BRL-15572 features a complex molecular architecture centered around a piperazine ring system. The core structure consists of a six-membered saturated diamine ring (piperazine) linked to a diphenylpropanol chain [1] [7]. The molecule contains three aromatic rings: two phenyl rings forming the diphenyl portion and one chlorophenyl ring attached to the piperazine nitrogen [1] [7].
The compound incorporates several distinct functional groups that define its chemical character. The piperazine moiety serves as the central scaffold, classified as both an N-alkylpiperazine and N-arylpiperazine due to its substitution pattern [1] [7]. A secondary alcohol group is positioned at the C-2 carbon of the propanol chain, contributing to the compound's polar character [1] [7]. The chlorine substitution occurs at the meta position of one phenyl ring, creating a monochlorobenzene derivative [7].
The molecular framework can be described as 1-(3-chlorophenyl)piperazine carrying a 3,3-diphenyl-2-hydroxyprop-1-yl group at position 4 of the piperazine ring [1]. This structural arrangement classifies BRL-15572 as a member of the phenylpiperazine family, which encompasses numerous pharmacologically active compounds [8] [9].
The stereochemical properties of BRL-15572 reveal important three-dimensional structural features. The compound possesses one undefined atom stereocenter according to computational analysis [3] [1]. This stereocenter is located at the C-2 position of the propanol chain where the hydroxyl group is attached, creating a chiral center [10].
The defined atom stereocenter count is zero, while the undefined atom stereocenter count is one, indicating the presence of a single chiral center with unspecified stereochemical configuration [3] [1]. The compound exhibits no defined bond stereocenters, with an undefined bond stereocenter count of zero [3] [1].
The stereochemical designation shows unknown optical activity, denoted as (+/-), suggesting the compound may exist as a racemic mixture [10]. This stereochemical ambiguity is significant for pharmacological applications, as different enantiomers may exhibit distinct biological activities and receptor binding affinities.
BRL-15572 demonstrates specific physical and chemical characteristics that influence its behavior in biological systems. The compound exhibits a topological polar surface area of 26.7 Ų, indicating moderate polarity [3] [1] [11]. The hydrogen bond donor count is 1, corresponding to the hydroxyl group, while the hydrogen bond acceptor count is 3, representing the nitrogen atoms and oxygen atom [3] [1].
The molecular flexibility is characterized by 6 rotatable bonds, contributing to conformational adaptability [3] [1] [11]. The heavy atom count is 29 for the free base form and 30 for the hydrochloride salt [3] [1]. The formal charge is zero for the neutral molecule [3] [1].
The compound's lipophilicity is substantial, with an XLogP3-AA value of 5.3, indicating high lipophilicity and potential membrane permeability [1] [11]. The complexity value is 451, reflecting the intricate molecular architecture [3] [1]. The exact mass and monoisotopic mass are 406.1811912 Da for the free base and 442.1578689 Da for the hydrochloride salt [3] [1].
Physical properties such as melting point and boiling point remain undetermined according to safety data sheets [12]. The compound typically exists as a solid at room temperature with characteristic appearance varying by salt form [13]. Solubility data indicates the compound is soluble in dimethyl sulfoxide (DMSO) at 30 mg/mL, ethanol at 1 mg/mL, and shows limited solubility in aqueous phosphate-buffered saline [14] [6].
The covalently-bonded unit count is 1 for the free base form and 2 for the hydrochloride salt, reflecting the ionic nature of the salt forms [3] [1]. These physicochemical properties collectively contribute to BRL-15572's pharmacological profile and its utility as a selective serotonin receptor antagonist in research applications.
Property | Free Base | Hydrochloride | Dihydrochloride |
---|---|---|---|
Molecular Formula | C25H27ClN2O | C25H28Cl2N2O | C25H29Cl3N2O |
Molecular Weight | 406.95 g/mol | 443.42 g/mol | 479.87 g/mol |
CAS Number | 734517-40-9 | 193611-72-2 | 193611-72-2 |
Exact Mass | 406.1811912 Da | 442.1578689 Da | - |
Covalently-Bonded Units | 1 | 2 | - |
Structural Feature | Value | Description |
---|---|---|
Hydrogen Bond Donors | 1 | Hydroxyl group |
Hydrogen Bond Acceptors | 3 | Nitrogen and oxygen atoms |
Rotatable Bonds | 6 | Molecular flexibility |
Topological Polar Surface Area | 26.7 Ų | Moderate polarity |
Heavy Atom Count | 29-30 | Depends on salt form |
XLogP3-AA | 5.3 | High lipophilicity |
Stereochemistry | 1 undefined center | Chiral at C-2 position |